molecular formula C21H22ClFN6O B6531603 3-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1020502-63-9

3-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B6531603
CAS No.: 1020502-63-9
M. Wt: 428.9 g/mol
InChI Key: NZCZBXPNXDALAG-UHFFFAOYSA-N
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Description

3-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C21H22ClFN6O and its molecular weight is 428.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.1527652 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN6O/c1-13-14(2)26-29(15(13)3)20-7-6-19(24-25-20)27-8-10-28(11-9-27)21(30)17-5-4-16(23)12-18(17)22/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCZBXPNXDALAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a novel organic molecule with a complex structure that suggests significant potential for various biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridazine core substituted with a piperazine moiety and a trimethyl-pyrazole unit. The presence of halogen atoms (chlorine and fluorine) enhances its lipophilicity and may influence its pharmacokinetic properties. The molecular formula is C18H21ClFN5OC_{18}H_{21}ClFN_5O with a molecular weight of approximately 377.8 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Similar compounds have demonstrated efficacy as inhibitors of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters.

Enzyme Inhibition Studies

Research has shown that derivatives of piperazine and pyridazine can effectively inhibit MAO-A and MAO-B enzymes. For instance, compounds structurally related to our target compound have been found to exhibit selective inhibition of MAO-B with IC50 values in the low micromolar range. This inhibition is reversible and competitive, making these compounds potential candidates for treating neurodegenerative disorders such as Alzheimer’s disease .

Biological Activity Data

The following table summarizes key findings from studies related to the biological activity of similar compounds:

Compound NameTarget EnzymeIC50 (µM)Selectivity IndexNotes
T6MAO-B0.013120.8Most potent inhibitor
T3MAO-B0.039107.4Reversible inhibitor
T3MAO-A1.57-Less selective compared to MAO-B
T6Cytotoxicity120.6-Low toxicity in fibroblast cells

Case Study 1: Neuroprotective Effects

In a study evaluating the neuroprotective effects of similar piperazine derivatives, researchers found that these compounds significantly reduced oxidative stress markers in neuronal cell lines. The mechanism was linked to the inhibition of MAO-B, which prevents the breakdown of neuroprotective neurotransmitters .

Case Study 2: Antidepressant Activity

Another investigation focused on the antidepressant-like effects of piperazine derivatives in animal models. The results indicated that administration of these compounds led to increased levels of serotonin and norepinephrine in the brain, correlating with improved behavioral outcomes in depression models .

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